Product packaging for Cyclohex-1-en-1-ylmethanamine(Cat. No.:CAS No. 32917-19-4)

Cyclohex-1-en-1-ylmethanamine

Cat. No.: B1294877
CAS No.: 32917-19-4
M. Wt: 111.18 g/mol
InChI Key: AYQJCDBGGILQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Organic Synthesis

In organic synthesis, Cyclohex-1-en-1-ylmethanamine serves as a key starting material or intermediate. cymitquimica.com Its bifunctional nature, containing both an amine and an alkene, allows for participation in a variety of reactions. cymitquimica.com The amine group can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines and enamines. The double bond of the cyclohexene (B86901) ring can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.

One notable synthetic application is its use as a precursor in the formation of more complex cyclic and heterocyclic systems. For instance, derivatives of cyclohexene moieties are explored in the synthesis of compounds with potential biological activity. The reduction of the double bond can lead to the corresponding saturated cyclohexane (B81311) derivative, while oxidation can introduce further functionality. smolecule.com

A common synthetic route to produce this compound involves the reduction of N-(cyclohex-1-en-1-yl)formamide. This highlights its role as a downstream product in a synthetic pathway, which can then be utilized for further molecular elaboration.

Interdisciplinary Research Relevance

The applications of this compound and its derivatives extend beyond traditional organic synthesis into interdisciplinary fields such as medicinal chemistry and materials science. cymitquimica.comsmolecule.com

In medicinal chemistry , the cyclohexene ring and the amine group are common structural motifs found in various biologically active compounds. smolecule.com For example, derivatives of cyclohexene have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com The ability to modify the core structure of this compound allows for the generation of libraries of compounds for screening in drug discovery programs. For instance, 3-aminocyclohex-2-en-1-one derivatives have been synthesized and studied as chemokine CXCR2 antagonists, which have potential applications in inflammatory mediated diseases. umich.edu

In materials science , amines and their derivatives are often used as monomers or cross-linking agents in the synthesis of polymers. While direct applications of this compound in this field are not extensively documented in the provided search results, the reactivity of the amine and the double bond suggests its potential use in creating functional polymers. For example, related structures like cyclohexene oxide are used in the synthesis of polycarbonates, indicating the utility of the cyclohexene scaffold in polymer chemistry. researchgate.net The amine functionality could also be used to modify the surface of materials, imparting new properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B1294877 Cyclohex-1-en-1-ylmethanamine CAS No. 32917-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJCDBGGILQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186572
Record name Cyclohex-1-ene-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32917-19-4
Record name 1-Cyclohexene-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32917-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-1-ene-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-ene-1-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CYCLOHEXENE-1-METHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WLX7RT5WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactivity and Derivatization Strategies of Cyclohex 1 En 1 Ylmethanamine

Chemical Transformations and Functional Group Interconversions

Cyclohex-1-en-1-ylmethanamine possesses two primary reactive centers: the nucleophilic primary amine and the electron-rich carbon-carbon double bond within the cyclohexene (B86901) ring. This dual functionality allows for a diverse range of chemical transformations and functional group interconversions.

The chemical behavior of this compound in nucleophilic substitution is twofold. The primary amine group is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom, allowing it to react with various electrophiles. Conversely, the allylic nature of the carbon framework allows for substitution reactions at the carbon atom adjacent to the double bond.

The amine group can readily participate in reactions with alkyl halides, acyl chlorides, and other electrophilic species to form N-substituted derivatives. However, nucleophilic substitution reactions where the aminomethyl group acts as a leaving group are also mechanistically significant. For such a reaction to occur, the amine would first need to be converted into a better leaving group, such as a diazonium salt. The subsequent departure of the leaving group would be facilitated by the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products, a characteristic feature of SN1 reactions involving allylic systems. The stability of this carbocation intermediate makes an SN1 pathway plausible under appropriate conditions. libretexts.orgyoutube.com

Alternatively, direct SN2-type displacement is also possible, though less common for primary amines without prior activation. A related SN2' mechanism, where the nucleophile attacks the double bond at the gamma-position, leading to a rearrangement of the double bond, is also a consideration in allylic systems. The specific pathway (SN1, SN2, or SN2') is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent conditions. chemistrysteps.comyoutube.com

The oxidation of this compound can proceed at either the cyclohexene ring or the aminomethyl group, depending on the reagents and reaction conditions employed.

The endocyclic double bond is susceptible to various oxidative transformations.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 1-(oxiran-2-yl)cyclohex-1-ene.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the formation of the corresponding vicinal diol.

Oxidative Cleavage: More vigorous oxidation using agents like hot, concentrated KMnO₄ or ozonolysis (O₃) followed by an oxidative workup would cleave the double bond, leading to the formation of dicarboxylic acids or keto-acids.

The primary amine itself can be oxidized. Mild oxidation might yield an imine, while stronger oxidizing agents could potentially lead to the cleavage of the C-N bond or oxidation of the adjacent carbon. The oxidation of the cyclohexene moiety can yield products such as 2-cyclohexene-1-ol and 2-cyclohexene-1-one. rsc.org The oxidation of a related compound, 1-methyl-cyclohex-1-ene, using a manganese catalyst and hydrogen peroxide, results in the formation of 2-methyl-2-hydroxycyclohexanone, illustrating a potential pathway for the formation of α-hydroxy ketones from such scaffolds. researchgate.net

Oxidizing AgentTarget SitePotential Product(s)
m-CPBAC=C double bondEpoxide
OsO₄, NMOC=C double bondVicinal diol
O₃, then Zn/H₂OC=C double bondRing-opened dialdehyde
H₂O₂, Manganese CatalystC=C double bondα-hydroxy ketone
Mild Oxidant (e.g., MnO₂)-CH₂NH₂Imine

Synthesis of Structurally Related Analogues and Functionalized Derivatives

The versatile structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives designed for specific applications, such as probing biological interactions or creating novel building blocks for organic synthesis.

To study the structure-activity relationships (SAR) of biologically active molecules, it is often necessary to synthesize conformationally restricted analogues. These rigid structures help to identify the bioactive conformation by limiting the number of shapes the molecule can adopt. For this compound, conformational restriction can be achieved by modifying the cyclohexene ring.

One common strategy is cyclopropanation of the double bond. Reaction with a carbene source, such as that generated from diazomethane (B1218177) or via the Simmons-Smith reaction (diiodomethane and a zinc-copper couple), would yield a bicyclo[4.1.0]heptane derivative. This transformation locks the six-membered ring into a more defined conformation. The synthesis of nucleoside analogues built on such a bicyclo[4.1.0]heptane scaffold has been reported as a strategy to create potential antiherpetic agents, demonstrating the utility of this approach in medicinal chemistry. mdpi.com The resulting rigid aminomethyl-substituted bicycloheptane (B81988) could then be used to understand how the spatial orientation of the amine group affects its biological target interactions.

Modification of the primary amine group is a fundamental strategy for creating a library of related compounds with altered physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. A variety of N-substituted analogues can be readily synthesized through standard organic transformations.

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base can introduce one or two alkyl groups, yielding secondary and tertiary amines, respectively.

Reductive Amination: A more controlled method for producing secondary amines involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) results in the formation of stable amide derivatives.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the amine nitrogen and an aryl halide, yielding N-aryl derivatives.

The development of methods to synthesize N-substituted anilines from cyclohexenone precursors highlights the chemical interest in creating diverse amine derivatives from cyclic scaffolds. beilstein-journals.org

Reaction TypeReagent(s)Functional Group Formed
N-AlkylationAlkyl Halide, BaseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₄Secondary Amine
N-AcylationAcyl Chloride, BaseAmide
N-SulfonylationSulfonyl Chloride, BaseSulfonamide

Cyclohexene boronic acids and their esters (such as pinacol (B44631) esters) are valuable synthetic intermediates, primarily used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A synthetic route to a boronic acid derivative based on the this compound scaffold would likely involve the borylation of a corresponding vinyl halide or triflate.

A common method for preparing cyclohexene-1-boronic acid pinacol ester involves a palladium-catalyzed coupling reaction between a 1-halocyclohexene (e.g., 1-chlorocyclohexene) and bis(pinacolato)diboron. google.compatsnap.com This reaction is typically carried out in the presence of a palladium catalyst (such as PdCl₂(dppf)), a phosphine (B1218219) ligand, and a base like potassium acetate. google.compatsnap.com

To apply this to the this compound system, the amine group would first need to be protected with a suitable protecting group (e.g., as a Boc-carbamate) to prevent interference with the palladium catalyst. The protected amine could then be subjected to a halogenation reaction to install a bromine or iodine at the 1-position of the cyclohexene ring. Subsequent palladium-catalyzed borylation would yield the desired protected aminomethyl-substituted cyclohexene boronic acid ester, a versatile building block for further elaboration. sigmaaldrich.com

Reactivity Profiling and Stability Investigations of this compound

This compound is a primary enamine, a class of compounds that are generally considered to be the tautomeric forms of imines. chemistrysteps.com Primary enamines are typically less stable than their corresponding imine tautomers and are also less stable than enamines derived from secondary amines. chemistrysteps.com The stability of this compound is therefore expected to be relatively low, with a propensity to tautomerize to cyclohexylidenemethanimine, especially in the presence of acid or base catalysts.

The reactivity of this compound is characterized by the nucleophilic nature of the α-carbon of the enamine system. makingmolecules.com The lone pair of electrons on the nitrogen atom can be delocalized into the double bond, increasing the electron density at the β-carbon and making the α-carbon susceptible to attack by electrophiles. makingmolecules.com This enamine reactivity is a key feature in many carbon-carbon bond-forming reactions. libretexts.org

Furthermore, the allylic nature of the aminomethyl group suggests that it may undergo reactions typical of allylic amines, although the enamine character is likely to dominate its reactivity profile.

Comparative Reactivity with Structurally Similar Cyclic Amines

A comparative analysis of the reactivity of this compound with its saturated analog, cyclohexylmethanamine, highlights the profound influence of the double bond.

Nucleophilicity: Cyclohexylmethanamine is a simple primary alkylamine, and its reactivity is dominated by the nucleophilicity of the nitrogen atom. In contrast, this compound, due to its enamine character, is expected to be a more potent carbon-centered nucleophile at the α-position. makingmolecules.com While the nitrogen atom still possesses a lone pair, its nucleophilicity might be slightly diminished due to delocalization into the π-system.

Acidity/Basicity: The basicity of the nitrogen in this compound is likely to be lower than that of cyclohexylmethanamine. This is because the delocalization of the nitrogen lone pair into the double bond reduces its availability for protonation.

Reaction with Electrophiles: Cyclohexylmethanamine will typically react with electrophiles at the nitrogen atom to form N-substituted products. This compound, on the other hand, is predicted to react with many electrophiles at the α-carbon, leading to the formation of a new carbon-carbon bond and subsequent hydrolysis of the resulting iminium ion to a substituted cyclohexanone (B45756). libretexts.org

Below is a data table summarizing the predicted comparative reactivity:

FeatureThis compoundCyclohexylmethanamine
Primary Reactive Site α-Carbon (Nucleophilic)Nitrogen Atom (Nucleophilic)
Dominant Reactivity Enamine-type (C-C bond formation)Amine-type (N-substitution)
Basicity LowerHigher
Stability Less stable (tautomerizes to imine)Stable
Reaction with Alkyl Halides Primarily C-alkylationN-alkylation
Hydrolysis Readily undergoes hydrolysis to a ketoneStable to hydrolysis

Influence of the Cyclohexene Moiety on Chemical Behavior

The cyclohexene ring plays a crucial role in dictating the chemical behavior of this compound, primarily through electronic and steric effects.

Electronic Effects: The endocyclic double bond is the defining feature that imparts enamine character to the molecule. The π-system of the double bond allows for the delocalization of the nitrogen lone pair, which is fundamental to its nucleophilic reactivity at the α-carbon. makingmolecules.com This electronic delocalization is responsible for the shift in reactivity from the nitrogen atom to the carbon atom when compared to its saturated counterpart.

Steric Effects: The cyclohexene ring imposes certain conformational constraints on the molecule. The half-chair conformation of the cyclohexene ring can influence the approach of reactants to the reactive sites. For instance, the steric hindrance around the nitrogen atom and the α-carbon will play a role in the stereoselectivity of its reactions. The steric environment will also affect the equilibrium between the enamine and its imine tautomer.

Stability of the Imine Tautomer: The cyclohexene ring contributes to the relative stability of the imine tautomer, cyclohexylidenemethanimine. The formation of the exocyclic imine double bond is influenced by the strain within the six-membered ring.

Advanced Spectroscopic and Analytical Characterization of Cyclohex 1 En 1 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of Cyclohex-1-en-1-ylmethanamine. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural map can be assembled.

Proton NMR spectroscopy provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The expected chemical shifts for this compound are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the double bond.

The olefinic proton, being directly attached to the sp² hybridized carbon of the cyclohexene (B86901) ring, is anticipated to resonate in the downfield region. The allylic protons, those on the carbon atoms adjacent to the double bond, will also exhibit a characteristic downfield shift. The aminomethyl protons, being attached to a carbon adjacent to the nitrogen atom, will be deshielded and appear further downfield than typical alkyl protons. The remaining methylene (B1212753) protons of the cyclohexene ring will appear in the upfield region, with their signals potentially overlapping.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Olefinic CH 5.5 - 6.0 Triplet (t) 3-4
Aminomethyl CH₂ 3.0 - 3.5 Singlet (s) N/A
Allylic CH₂ 1.9 - 2.2 Multiplet (m) N/A
Cyclohexene CH₂ 1.5 - 1.8 Multiplet (m) N/A

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are primarily influenced by their hybridization state and the electronegativity of attached atoms.

The two sp² hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon atom of the aminomethyl group will be deshielded by the nitrogen atom and is predicted to resonate in the range of 40-50 ppm. The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Quaternary Olefinic C 135 - 145
Olefinic CH 120 - 130
Aminomethyl CH₂ 40 - 50
Allylic CH₂ 25 - 35

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms in this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would confirm the connectivity between the olefinic proton and the adjacent allylic protons, as well as the couplings between the various methylene groups within the cyclohexene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the through-space proximity of protons. A NOESY experiment on this compound could, for instance, show correlations between the aminomethyl protons and the allylic protons on the same side of the molecule, helping to define the molecule's preferred conformation.

Heteronuclear Correlation (HETCOR): A HETCOR (or more modern versions like HSQC and HMBC) experiment establishes the correlation between directly bonded protons and carbons (in the case of HSQC) or through two to three bonds (in the case of HMBC). This would allow for the definitive assignment of each carbon signal by correlating it with its attached proton(s). For example, the carbon signal of the aminomethyl group would show a direct correlation to the corresponding proton signal in an HSQC spectrum.

Chromatographic Method Development and Validation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity.

The development of a robust HPLC method for the analysis of this compound, a primary amine, requires careful consideration of the stationary and mobile phases. Due to its basic nature and lack of a strong chromophore, specific strategies are often employed.

A common approach involves reverse-phase chromatography using a C18 or C8 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure good peak shape and retention for the basic amine, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to protonate the amine and minimize interactions with residual silanol (B1196071) groups on the stationary phase.

Detection can be achieved using a variety of detectors. While UV detection at low wavelengths (around 200-210 nm) is possible, it may lack sensitivity and selectivity. More suitable detection methods for non-chromophoric amines include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Derivatization with a UV-active or fluorescent tag is another strategy to enhance detection sensitivity.

Typical HPLC Method Parameters for Primary Amine Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Detection | ELSD, CAD, or MS |

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC for the analysis of this compound, including higher resolution, increased sensitivity, and faster analysis times.

The principles of method development for UPLC are similar to those for HPLC, but with adjustments to accommodate the higher pressures and faster flow rates. The same reverse-phase C18 columns and acidic mobile phases are generally effective. The increased efficiency of UPLC columns can provide better separation of this compound from any closely related impurities.

The faster run times offered by UPLC are particularly beneficial for high-throughput screening and quality control applications. The reduced solvent consumption also makes UPLC a more environmentally friendly and cost-effective technique. Validation of a UPLC method would follow the same rigorous criteria as for an HPLC method, ensuring the data generated is reliable and reproducible.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds, making it highly suitable for assessing the purity of this compound and quantifying its presence in complex mixtures. The compound's volatility allows it to be readily vaporized and transported through a chromatographic column by an inert carrier gas.

In a typical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polysiloxane, would be effective. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions and is used for qualitative identification.

For detection, a Flame Ionization Detector (FID) is commonly employed for organic amines due to its high sensitivity and wide linear range. The FID responds to compounds that produce ions when burned in a hydrogen-air flame, providing a signal proportional to the mass of the carbon present. This allows for accurate quantification of the amine. Purity is determined by the presence of a single major peak, with the area of any minor peaks representing impurities.

Table 1: Illustrative GC Parameters for Amine Analysis

Parameter Value
Column ZB-624 (or equivalent), 30 m x 0.32 mm x 1.8 µm
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min
Carrier Gas Helium, constant flow
Detector Flame Ionization Detector (FID)

| Detector Temperature | 280 °C |

Note: These are representative parameters and would require optimization for a specific analysis.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. When coupled with Gas Chromatography (GC-MS), it provides a powerful method for separating and identifying components in a mixture with high specificity.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 111, corresponding to its molecular weight. nih.gov

The fragmentation pattern is predictable based on the molecule's structure. The primary amine and the cyclohexene ring are key features that direct fragmentation. Common fragmentation pathways would include:

Alpha-cleavage: The bond between the aminomethyl group (-CH₂NH₂) and the cyclohexene ring is a likely point of cleavage, resulting in a stable iminium ion.

Loss of an amino group: Cleavage can lead to the loss of ·NH₂ or related fragments.

Ring fragmentation: The cyclohexene ring can undergo retro-Diels-Alder reactions or other rearrangements, leading to characteristic fragment ions.

Table 2: Predicted Mass Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
111 [C₇H₁₃N]⁺ Molecular Ion (M⁺)
94 [C₇H₁₂]⁺ Loss of ·NH₂
82 [C₆H₁₀]⁺ Cleavage of the C-C bond adjacent to the double bond

Other Spectroscopic Techniques for Comprehensive Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and alkene functionalities.

The key vibrational modes include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The spectrum will feature stretching vibrations for sp²-hybridized carbons of the C=C bond (above 3000 cm⁻¹) and sp³-hybridized carbons of the ring and methylene group (below 3000 cm⁻¹).

C=C Stretching: A moderate absorption band around 1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the cyclohexene ring.

N-H Bending: A scissoring vibration for the primary amine group is expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond typically appears in the 1000-1200 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300 - 3500 R-NH₂ N-H Stretch (symmetric & asymmetric)
3000 - 3100 C=C-H sp² C-H Stretch
2850 - 2960 C-C-H sp³ C-H Stretch
~1650 C=C Alkene C=C Stretch
1590 - 1650 R-NH₂ N-H Bend (Scissoring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the isolated carbon-carbon double bond (C=C).

For a simple, non-conjugated alkene like cyclohexene, the primary electronic transition is a π → π* transition. This transition requires high energy and therefore occurs at a short wavelength, typically in the far-UV region. The maximum absorbance (λmax) for this compound is expected to be below 200 nm. The primary amine group acts as an auxochrome and may cause a slight shift in the absorption wavelength, but it is not expected to move the λmax into the near-UV range. Solvents like cyclohexane (B81311), ethanol (B145695), or acetonitrile are suitable for analysis in this region due to their UV transparency.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₇H₁₃N, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. nih.govalfa-chemistry.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Molar Mass ( g/mol ) % Composition
Carbon C 12.011 84.077 75.61%
Hydrogen H 1.008 13.104 11.79%
Nitrogen N 14.007 14.007 12.60%

| Total | C₇H₁₃N | | 111.188 | 100.00% |

Experimental results from an elemental analyzer that match these theoretical percentages would serve to verify the compound's elemental formula.

Analytical Target Profile (ATP) Approaches in Method Development

The development of robust analytical methods for pharmaceutical compounds like this compound is guided by a prospective approach known as the Analytical Target Profile (ATP). The ATP defines the required quality and performance characteristics of a measurement method to ensure it is fit for its intended purpose. nih.gov This proactive strategy is a cornerstone of modern analytical method development, aligning with Quality by Design (QbD) principles. nih.gov It prospectively outlines the necessary performance of an analytical procedure to ensure that a quality attribute can be measured with the appropriate level of confidence. nih.gov

The ATP is established prior to method development and serves as a quantitative guide for selecting and optimizing analytical techniques. nih.gov Its primary function is to define the maximum acceptable uncertainty for a reportable result, which is critical for making reliable decisions about product quality. nih.gov For this compound, an ATP would be customized based on the context, such as whether the method is for identity testing, quantifying impurities, or performing an assay of the bulk substance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. europa.eu Key performance characteristics typically defined within an ATP include specificity, accuracy, and precision over a specified range. nih.goveuropa.eu

Hypothetical Analytical Target Profile for this compound Assay

To illustrate the application of ATP in method development, a hypothetical profile for a quantitative High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound as a bulk drug substance is presented below. The goal of this hypothetical method is to accurately and precisely measure the main component and separate it from potential process-related impurities or degradation products.

The specified range for an assay of an active substance is typically 80% to 120% of the test concentration. europa.eu Accuracy should be established across this specified range. europa.eu Selectivity is a key parameter, ensuring the method can determine the analyte without interference from other components. gavinpublishers.com

Table 1: Example Analytical Target Profile (ATP) for an HPLC Assay of this compound

Performance CharacteristicTarget RequirementJustification
Specificity / Selectivity The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.To ensure the measured signal corresponds only to this compound, preventing overestimation of purity. europa.eugavinpublishers.com
Accuracy The mean recovery should be within 98.0% to 102.0% of the true value across the analytical range.To guarantee the measured value is close to the actual amount of the analyte in the sample. europa.eu
Precision (Repeatability) The Relative Standard Deviation (RSD) of replicate injections should not be more than 1.0%.To ensure consistency of results within the same analytical run. europa.eu
Precision (Intermediate) The RSD of results from different days, analysts, or equipment should not be more than 2.0%.To demonstrate the method's reliability under typical laboratory variations. nih.gov
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.To confirm a direct and proportional relationship between analyte concentration and instrument response. nih.gov
Range 80% to 120% of the nominal test concentration.To ensure the method is accurate and precise over the expected concentration range of the samples. europa.eu
Limit of Quantitation (LOQ) Not required for this assay method.The method is intended for quantifying the major component, not trace-level impurities. nih.gov
Limit of Detection (LOD) Not required for this assay method.As with LOQ, this is not a primary requirement for a purity assay of the main compound. nih.gov

This ATP provides clear, quantitative goals that guide the development and optimization of the analytical method. During development, techniques and parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) are selected and refined to meet these predefined criteria. Once the method is developed, it is formally validated to confirm that the ATP requirements have been successfully achieved, ensuring the procedure is fit for its intended use in quality control. europa.eu

Computational Chemistry and Theoretical Studies of Cyclohex 1 En 1 Ylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic structure of a molecule. wikipedia.orgmdpi.com These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and other key electronic properties. arxiv.org For Cyclohex-1-en-1-ylmethanamine, such studies can predict its chemical reactivity and spectroscopic properties.

Detailed research findings from DFT calculations would typically elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to its ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species. dntb.gov.ua

Calculated PropertyPredicted Value/DescriptionSignificance
HOMO Energy-8.5 to -9.5 eVIndicates electron-donating capability; localized on the C=C double bond and N atom.
LUMO Energy+0.5 to +1.5 eVIndicates electron-accepting capability; localized on the σ* orbitals of the C-N and C-H bonds.
HOMO-LUMO Gap~9.0 to 11.0 eVRelates to chemical reactivity and stability; a larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP)Negative potential around the N atom; positive potential around amine hydrogens.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.
Dipole Moment~1.5 to 2.0 DIndicates overall molecular polarity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations can reveal its preferred conformations and how it interacts with its environment, such as solvent molecules or biological macromolecules. rug.nlsupsi.ch

The structure of this compound features two main sources of conformational flexibility: the cyclohexene (B86901) ring and the aminomethyl side chain. The cyclohexene ring is known to adopt pseudo-chair or twisted-boat conformations. slideshare.netscielo.org.mx The energy barrier between these conformations can be calculated to determine their relative populations at a given temperature. pressbooks.pub

Furthermore, the rotation around the single bonds connecting the ring to the side chain (C1-C7 and C7-N) defines the spatial orientation of the amine group relative to the ring. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformers. core.ac.uk These simulations also provide insights into intermolecular interactions, such as hydrogen bonding patterns between the amine group and solvent molecules (e.g., water), which is crucial for understanding its solubility and behavior in biological systems.

Conformational FeatureDescriptionEnergetic Consideration
Cyclohexene Ring PuckerPredominantly adopts a half-chair conformation.The half-chair is generally the most stable form for cyclohexene systems. slideshare.net
Side Chain Torsion (C2-C1-C7-N)Describes the orientation of the aminomethyl group relative to the double bond.Steric hindrance between the side chain and ring hydrogens influences preferred angles.
Amine Group Rotation (C1-C7-N-H)Rotation of the amine group around the C-N bond.Relatively low rotational barrier, allowing for multiple orientations for hydrogen bonding.
Intermolecular H-BondingThe -NH2 group can act as both a hydrogen bond donor and acceptor.Key interaction for solubility in polar solvents and binding to biological targets.

In Silico Prediction of Pharmacokinetic and ADMET Properties

In the context of drug discovery and development, it is essential to evaluate a compound's pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.orgnih.gov In silico models provide a rapid and cost-effective means to predict these properties before a compound is synthesized, helping to prioritize candidates with favorable profiles. iapchem.orgresearchgate.net

For this compound, various computational tools can be used to estimate its ADMET properties based on its chemical structure. bhsai.org Lipinski's Rule of Five is a commonly used guideline to assess drug-likeness and predict oral bioavailability. scielo.br This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Other models can predict properties like aqueous solubility (logS), blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org For instance, the polar surface area (PSA) is a descriptor used to predict cell permeability and absorption. These predictions, while not a substitute for experimental validation, are invaluable for guiding the early stages of chemical and pharmaceutical research. researchgate.netd-nb.info

ADMET PropertyPredicted Value/OutcomeImplication
Molecular Weight111.18 g/mol nih.govComplies with Lipinski's Rule (<500).
logP (Lipophilicity)1.5 - 2.0 (Predicted)Indicates good balance between solubility and permeability. Complies with Lipinski's Rule (<5).
Hydrogen Bond Donors1 (the -NH2 group)Complies with Lipinski's Rule (≤5).
Hydrogen Bond Acceptors1 (the N atom)Complies with Lipinski's Rule (≤10).
Aqueous Solubility (logS)Predicted to be moderately soluble.Important for absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityLikely to be BBB permeable. frontiersin.orgSuggests potential for central nervous system activity.
Cytochrome P450 (CYP) InhibitionPredicted to be a weak or non-inhibitor of major CYP isoforms.Lower potential for drug-drug interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. arxiv.orgarxiv.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, characterize intermediate structures, and determine the structure and energy of transition states. rsc.org This information is crucial for understanding reaction kinetics and selectivity.

For this compound, reaction pathway modeling could be applied to various transformations. As an allylic amine, its reactivity is characterized by the interplay between the amine group and the adjacent double bond. acs.orgnih.gov Potential reactions for study include:

Electrophilic addition: The reaction of electrophiles with the C=C double bond. Modeling can predict the regioselectivity and stereoselectivity of such additions.

N-functionalization: Reactions occurring at the amine group, such as acylation or alkylation.

Cyclization Reactions: Intramolecular reactions that could lead to the formation of bicyclic structures. arxiv.org

Transition state analysis involves locating the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. rsc.org Computational methods can accurately calculate these energies, providing insights that can be used to optimize reaction conditions or design more efficient catalysts. For example, in a catalyzed allylic amination reaction, DFT calculations can elucidate how the catalyst interacts with the substrate to lower the activation barrier. rsc.org Similarly, modeling the decomposition pathways of cyclohexane (B81311) derivatives can reveal the primary reaction channels under specific conditions, such as pyrolysis. mdpi.comepa.gov

Reaction TypeComputational FocusPredicted Outcome/Insight
Protonation at NitrogenCalculation of proton affinity and geometry of the resulting ammonium (B1175870) salt.Identifies the most basic site and quantifies its basicity.
Electrophilic Addition to C=CModeling reaction pathways with electrophiles (e.g., HBr, Br2); transition state search.Predicts regioselectivity (Markovnikov vs. anti-Markovnikov) and activation energies.
rsc.orgrsc.org-Sigmatropic RearrangementAnalysis of potential pericyclic reaction pathways and transition state geometries (chair vs. boat). rsc.orgDetermines the feasibility and stereochemical outcome of rearrangement reactions.
Radical AbstractionCalculation of C-H bond dissociation energies (BDEs).Identifies the most likely sites for hydrogen abstraction (e.g., allylic position). researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

The strategic placement of functional groups in Cyclohex-1-en-1-ylmethanamine allows it to participate in a wide array of chemical transformations, positioning it as a crucial component in the synthesis of high-value chemical entities.

Precursor in Fine Chemical Synthesis

As a fundamental building block, this compound serves as a starting point for the synthesis of a variety of fine chemicals. The presence of the primary amine and the cyclohexene (B86901) ring allows for a range of chemical modifications. The amine group can undergo reactions such as alkylation, acylation, and arylation, while the double bond can participate in addition reactions, cycloadditions, and metathesis. This dual reactivity enables the construction of complex molecular architectures with specific functionalities, making it a sought-after precursor in the production of specialty chemicals.

Intermediate for Pharmaceutical and Agrochemical Development

Chiral Building Block in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. this compound, possessing a stereogenic center, can be resolved into its individual enantiomers, which then serve as valuable chiral building blocks. These enantiomerically pure amines are instrumental in the synthesis of a vast number of pharmaceuticals and natural products where specific stereoisomers exhibit the desired therapeutic effects while others may be inactive or even harmful.

Chiral amines can be employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction, and then removed. They can also be used as chiral catalysts or ligands in metal-catalyzed reactions, inducing asymmetry in the product. The application of chiral amines in asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the efficient and selective production of complex chiral molecules. Current time information in Cass County, US.researchgate.net For instance, organocatalytic reactions using chiral secondary amines have been shown to be highly effective in the asymmetric synthesis of functionalized cyclohexanes. researchgate.net

Polymer and Material Chemistry Applications

The unique chemical structure of this compound also lends itself to applications in the field of polymer and material chemistry, where it can be used to introduce specific functionalities and enhance material properties.

Incorporation into Polymer Matrices for Enhanced Properties

The amine and vinyl functionalities of this compound allow for its incorporation into various polymer matrices, either as a comonomer or as a post-polymerization modification agent. The introduction of the cyclohexene moiety can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymer. The amine group can serve as a crosslinking site, leading to the formation of thermosetting polymers with improved durability. Furthermore, the amine group can be functionalized to introduce other properties, such as hydrophilicity, flame retardancy, or the ability to bind to specific molecules, thereby creating functional polymers for a wide range of applications. While direct polymerization of allylamine (B125299) derivatives can be challenging, their incorporation as comonomers is a viable strategy. researchgate.netresearchgate.net

Intermediate in Specialty Polymer and Resin Manufacturing

This compound and its derivatives can act as intermediates in the manufacturing of specialty polymers and resins. For example, cyclohexylamine (B46788) derivatives are known to be effective curing agents for epoxy resins. semanticscholar.orggoogle.com The amine groups react with the epoxide rings to form a crosslinked network, resulting in a hard and durable thermoset material. By varying the structure of the amine curing agent, the properties of the final epoxy resin, such as its glass transition temperature, flexibility, and chemical resistance, can be tailored for specific applications, including coatings, adhesives, and composites. While direct patent evidence for this compound is not prominent, the use of similar cycloaliphatic amines is well-established in epoxy formulations. google.com

Below is an interactive data table summarizing the applications of this compound:

Application Area Specific Role Key Functional Groups Involved Examples of Resulting Products/Properties
Chemical Synthesis Precursor in Fine Chemical SynthesisPrimary Amine, AlkeneSpecialty chemicals with tailored functionalities
Intermediate for Pharmaceutical DevelopmentPrimary Amine, Chiral CenterBiologically active molecules, drug candidates
Intermediate for Agrochemical DevelopmentPrimary Amine, AlkenePotential herbicides and fungicides
Chiral Building Block in Asymmetric SynthesisChiral Center, Primary AmineEnantiomerically pure complex molecules
Materials Science Monomer/Modifier for Polymer MatricesPrimary Amine, AlkenePolymers with enhanced thermal and mechanical properties
Intermediate in Specialty Polymer/Resin ManufacturingPrimary AmineCuring agent for epoxy resins, specialty thermosets

Insufficient Information Found to Generate the Requested Article

Following a comprehensive search for scholarly articles, patents, and technical literature, there is insufficient publicly available information to generate a thorough, informative, and scientifically accurate article on the applications of "this compound" in the specific areas of functionalized polymers and agrochemical formulations as outlined in the user's request.

Agrochemical Formulations and Efficacy Studies

While general information on the use of amines in polymer chemistry and the structure-activity relationships of cyclohexene derivatives in agrochemicals is available, there is no specific data or research findings pertaining to "this compound" within these contexts. Therefore, it is not possible to provide detailed research findings or create data tables as requested without resorting to speculation, which would violate the core requirement for scientifically accurate content.

Consequently, the requested article focusing solely on the chemical compound “this compound” and its specific applications as per the provided outline cannot be generated at this time. Further research or access to proprietary industrial data would be necessary to address the user's query in a comprehensive and factual manner.

Biological and Medicinal Chemistry Research Involving Cyclohex 1 En 1 Ylmethanamine

Antimicrobial and Antifungal Activity Investigations

The cyclohexene (B86901) moiety, a core component of Cyclohex-1-en-1-ylmethanamine, serves as a foundational structure in the investigation of new antimicrobial and antifungal agents. researchgate.netmedwinpublisher.org Research has explored various functionally substituted cyclohexane (B81311) and cyclohexene derivatives, revealing a spectrum of biological activities. medwinpublisher.orgcabidigitallibrary.org These compounds are being explored as potential alternatives to conventional antibiotics due to the global challenge of antimicrobial resistance. researchgate.netmedwinpublisher.org

Studies on new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated their potential against various microbial strains. mdpi.com While many of the tested derivatives showed moderate to weak activity, specific compounds exhibited notable bacteriostatic effects. For instance, certain derivatives were active against Staphylococcus aureus and Mycobacterium smegmatis with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL. mdpi.com Others showed moderate activity against Yersinia enterocolitica and weak antifungal activity against Candida albicans. mdpi.com

The antimicrobial properties of cyclohexane derivatives can be significantly influenced by their specific functional groups. researchgate.net For example, a study on a cyclohexane tosyloxyimine derivative found it to be more active against Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli compared to Gram-positive bacteria. medwinpublisher.org Similarly, other research on cyclohexane diamine derivatives has shown strong to moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Ketoxime N-O-alkyl ethers containing a trimethyl-cyclohexen-yl structure have also been tested, showing significant in vitro antifungal activity against important phytopathogenic fungi such as Sclerotium rolfsii and Rhizoctonia bataticola. nih.gov

Below is a data table summarizing the antimicrobial activity of selected cyclohex-1-ene derivatives from a research study.

CompoundS. aureus (MIC µg/mL)M. smegmatis (MIC µg/mL)Y. enterocolitica (MIC µg/mL)C. albicans (MIC µg/mL)
Derivative 2a 25664>512>512
Derivative 2b >512>51264>512
Derivative 2c 6464>512>512
Derivative 2f >512>512128256
Ampicillin (Control) 0.5Not Tested8Not Tested
Fluconazole (Control) Not TestedNot TestedNot Tested8
Data sourced from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. mdpi.com

Drug Discovery and Development Initiatives

Scaffold for Novel Therapeutic Agents

The cyclohexyl and cyclohexenyl fragments are popular and versatile building blocks in drug discovery, serving as either a core structure or a peripheral side chain in both natural and synthetic drugs. pharmablock.com The cyclohexene ring, as found in this compound, is valued for its three-dimensional structure, which can offer more contact points with a target protein compared to a flat aromatic ring. pharmablock.com This structural feature can be advantageous for binding to deep lipophilic pockets on target proteins. pharmablock.com In the development of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, researchers switched from a rigid biphenyl (B1667301) structure to a cyclohexene-containing compound, which provided new opportunities for structural modifications. pharmablock.com This highlights the role of the cyclohexene motif as a key scaffold in medicinal chemistry for optimizing drug candidates. pharmablock.com

Targeting Specific Enzymes and Receptors

Derivatives of the cyclohexene scaffold have been investigated for their ability to modulate the activity of specific enzymes. One such example involves a phenylbutenoid dimer containing a cyclohexene ring, identified as NMac1, which acts as an activator of the Nm23-H1 enzyme. researchgate.net This enzyme is also known as Nucleoside Diphosphate Kinase (NDPK). The study found that NMac1 decreased the Km value of Nm23-H1 for its substrate UDP without affecting the Vmax, indicating a mechanism of activation that enhances substrate binding. researchgate.net The specific three-dimensional orientation of catechol rings attached to the cyclohexene scaffold was determined to be essential for this enzymatic activation. researchgate.net

Design of Covalent Inhibitors (e.g., Viral Proteases)

Covalent inhibitors, which form a chemical bond with their target, are a significant class of therapeutic agents, particularly in the development of antiviral drugs targeting viral proteases. nih.govnih.gov Viral proteases are crucial for the maturation and assembly of viruses, making them attractive therapeutic targets. nih.gov The design of covalent inhibitors often involves incorporating an electrophilic "warhead" into a scaffold that directs it to the active site of an enzyme, such as the catalytic cysteine residue in many proteases. researchgate.netrsc.org

While the design of covalent inhibitors for viral proteases like the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) is an active area of research, specific examples utilizing the this compound scaffold are not prominently featured in the reviewed literature. nih.govrsc.org However, the principles of using molecular scaffolds to position reactive groups are central to this field. For instance, DNA-encoded library (DEL) technology has been used to discover novel covalent inhibitors for SARS-CoV-2 Mpro, where different molecular cores are combined with various electrophiles. nih.gov The effectiveness of these inhibitors is time-dependent, consistent with the nature of covalent bond formation. nih.gov This approach demonstrates the potential for diverse scaffolds, including those based on cyclohexene, to be adapted for the development of targeted covalent inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. mdpi.com For compounds containing a cyclohexene core, SAR studies provide insights into how changes to the ring and its substituents affect efficacy and target interaction. mdpi.comresearchgate.net

Modulation of the Cyclohexanone (B45756) Core and Side Chain Modifications

Modifications to the cyclohexene ring itself have been shown to be critical for biological activity. In SAR studies of the Nm23-H1 enzyme activator NMac1, reducing the double bond of the cyclohexene ring to a cyclohexane ring resulted in decreased activity. researchgate.net This suggests that the planarity and electronic configuration conferred by the double bond are important for optimal interaction with the enzyme. The alteration from cyclohexene to cyclohexane changes the spatial location of the attached catechol rings from being nearly in the same plane to a skewed 3D-position, which was found to be less effective for activating the NDPK enzyme. researchgate.net

In a separate study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the presence of the double bond in the cyclohexene ring was also found to enhance antiproliferative activity compared to analogous cyclohexane derivatives. mdpi.com Furthermore, modifications to the side chains attached to the core structure played a significant role. For instance, the presence of a 2-pyridyl substituent at one position (R¹) was found to be crucial for antiproliferative activity, and this activity could be enhanced by placing 4-nitrophenyl or 4-methylphenyl substituents at another position (R²). mdpi.com These findings underscore the importance of both the core scaffold and the nature of its side chains in determining the ultimate biological effect. mdpi.comresearchgate.net

Impact of Stereochemistry on Biological Activity

There is no specific information available in the scientific literature regarding the impact of stereochemistry on the biological activity of this compound. Research on related cyclohexene derivatives has demonstrated that stereochemistry can play a crucial role in their biological function; however, no such studies have been reported for this compound itself. Therefore, the differential effects of its potential enantiomers, (R)-Cyclohex-1-en-1-ylmethanamine and (S)-Cyclohex-1-en-1-ylmethanamine, on biological systems have not been elucidated.

Biochemical Interactions and Mechanism of Action Studies

Detailed studies on the biochemical interactions and mechanism of action of this compound are not present in the available scientific literature.

There is no published research detailing the modulation of specific enzymes or receptors by this compound. While derivatives of cyclohexane have been explored as enzyme inhibitors, this has not been extended to the specific methanamine compound . cabidigitallibrary.org Consequently, no data tables of enzyme inhibition constants (Kᵢ) or receptor binding affinities (Kᵢ or IC₅₀) for this compound can be provided.

No studies have been identified that investigate the formation of reactive intermediates from this compound within biological systems. The metabolic fate and potential for this compound to form reactive species, which could have toxicological or pharmacological implications, remain uninvestigated.

Preclinical Research and In Vivo/In Vitro Biological Evaluations

A comprehensive search of preclinical research databases and scientific literature yielded no specific in vivo or in vitro biological evaluations for this compound. While some studies have assessed the biological effects of various substituted cyclohexene derivatives, the data is not directly applicable to this compound. mdpi.com For instance, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety showed antiproliferative and anti-inflammatory activities, but these compounds are structurally distinct from this compound. mdpi.com

Due to the absence of specific research, no data on the preclinical efficacy, safety, or pharmacokinetic profile of this compound is available.

Catalytic Science Investigations of Cyclohex 1 En 1 Ylmethanamine and Its Derivatives

Organocatalysis Utilizing Amine Derivatives

Chiral primary amines, including derivatives of cyclohex-1-en-1-ylmethanamine, have become powerful tools in asymmetric organocatalysis. rsc.orgrsc.org These catalysts are often derived from readily available sources like natural amino acids and cinchona alkaloids. rsc.org They operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, enabling a wide range of enantioselective transformations. nih.gov The presence of an N-H group in primary amine catalysts can be crucial for controlling the enamine structure and, consequently, the stereoselectivity of the reaction, an advantage not always achievable with secondary amine catalysts. rsc.org

Derivatives of this compound can be employed in various organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgmdpi.com For instance, in the Michael addition of ketones to nitroalkenes, a primary amine catalyst can react with the ketone to form an enamine. This enamine then attacks the nitroalkene, with the stereochemical outcome often controlled by the chiral scaffold of the catalyst. mdpi.com

Transition Metal-Catalyzed Reactions

The versatility of this compound and its derivatives extends to the realm of transition metal catalysis, where they participate in a variety of significant transformations. nih.gov

C-H Amination Reactions

Transition metal-catalyzed C-H amination is a powerful strategy for the direct conversion of C-H bonds into C-N bonds, offering an atom-economical route to nitrogen-containing molecules. nih.govibs.re.kr Derivatives of this compound can serve as substrates in these reactions. For example, intramolecular allylic C-H amination of alkenyl amines, a process that can be catalyzed by metals like palladium, allows for the synthesis of nitrogen-containing heterocycles. nih.govacs.org This transformation proceeds through the cleavage of an allylic C-H bond and the formation of a π-allylpalladium intermediate, followed by nucleophilic attack by the amine. acs.org The development of catalysts for the direct amination of unactivated C-H bonds is an area of active research, with iron-based catalysts showing promise for selective allylic C-H amination. illinois.edu

Catalytic N-Alkylation of Amines

The N-alkylation of amines is a fundamental transformation in organic synthesis. wikipedia.org Catalytic methods often employ alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.orgnih.gov This environmentally friendly approach generates water as the only byproduct. rsc.org this compound, as a primary amine, can be readily N-alkylated using this methodology. The process typically involves the oxidation of the alcohol to an aldehyde by the metal catalyst, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species generated in the initial oxidation step. rsc.org Catalysts based on iridium, ruthenium, and nickel have proven effective for this transformation. rsc.orgrsc.orgnih.gov

The table below summarizes representative catalytic systems for the N-alkylation of amines with alcohols.

Catalyst SystemAmine SubstrateAlcohol SubstrateProductReference
[Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]+AnilineBenzyl alcoholN-benzylaniline rsc.org
Ni(COD)₂ / KOHAnilineBenzyl alcoholN-benzylaniline rsc.org
NHC–Ir(III) and NHC–Ru(II) ComplexesAnilineBenzyl alcoholN-benzylaniline nih.gov

Catalytic Hydrogenation Processes

The catalytic hydrogenation of enamines, such as this compound, is a direct and efficient method for the synthesis of saturated amines. acs.orgnih.gov This transformation is of significant industrial importance for the production of chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. acs.org Transition metal complexes, particularly those of rhodium and iridium bearing chiral ligands, are highly effective for the enantioselective hydrogenation of enamines. acs.orgresearchgate.net

The hydrogenation of the enamine double bond in this compound would yield the corresponding saturated cyclohexylmethanamine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, allowing for the preparation of specific stereoisomers of the product. Research has shown that electron-deficient phosphine (B1218219) ligands can significantly enhance the activity of rhodium catalysts in the hydrogenation of unactivated enamines. nih.gov

The following table presents examples of catalyst systems used for the hydrogenation of enamines.

CatalystSubstrate TypeProduct TypeKey FeaturesReference
Chiral ansa-titanium catalystN,N-dialkyl α-arylethenaminesChiral tertiary aminesHigh enantioselectivities acs.org
Rhodium and Iridium complexes with chiral ligandsEnamines and IminesChiral aminesGood to excellent enantioselectivities acs.org
Rhodium complexes with electron-deficient phosphinesUnactivated enaminesTertiary aminesHigh reactivity at low catalyst loadings nih.gov

Ligand Design and Catalyst Development

The amine functionality of this compound makes it a valuable precursor for the synthesis of ligands for transition metal catalysts.

This compound as a Ligand Precursor

Amine ligands play a crucial role in transition metal catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. alfachemic.comchemscene.com this compound can be readily functionalized to create a diverse array of ligands. For example, reaction with phosphorus-containing electrophiles can yield aminophosphine (B1255530) ligands. The chiral backbone of this compound can be exploited to synthesize chiral ligands for asymmetric catalysis. researchgate.net

The development of new ligands is a continuous effort in catalysis research, aiming to create more efficient and selective catalysts for known reactions and to enable new transformations. The structural features of this compound, including its cyclic backbone and primary amine group, offer a versatile platform for the design of novel ligands with unique properties.

Q & A

Q. Table 1: Thermodynamic Data for Related Compounds

CompoundBoiling Point (°C)Enthalpy of Vaporization (kJ/mol)Source
Cyclohexane80.730.1
Cyclohexene83.028.9

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, Tboil) reported in literature?

Methodological Answer:
Discrepancies in thermodynamic values (e.g., boiling points, enthalpies) arise from differences in experimental setups or calibration standards. To address this:

  • Cross-Validation : Compare data from multiple authoritative sources (e.g., NIST Chemistry WebBook, peer-reviewed journals) .
  • Reproduce Experiments : Replicate measurements using standardized methods (e.g., DSC for ΔrH°, GC for boiling points) .
  • Statistical Analysis : Apply error-propagation models to assess confidence intervals for conflicting values .

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹). Use KBr pellets for solid samples or CCl4 solutions for liquid samples .
  • Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV to detect molecular ions (e.g., m/z = 111 for the parent ion) and fragmentation patterns (e.g., loss of NH2 group) .
  • NMR : ¹H NMR in CDCl3 to resolve alkene protons (δ 5.4–5.8 ppm) and amine protons (δ 1.5–2.0 ppm). Assign stereochemistry using NOESY .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent contamination .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .

Advanced: How can reaction stereochemistry be controlled during the synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst Selection : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation to favor specific enantiomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity. Monitor via chiral HPLC .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce kinetic competition, enhancing selectivity for the desired isomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.